molecular formula C8H4BrFS B13979163 4-Bromo-6-fluoro-1-benzothiophene CAS No. 826995-67-9

4-Bromo-6-fluoro-1-benzothiophene

Cat. No.: B13979163
CAS No.: 826995-67-9
M. Wt: 231.09 g/mol
InChI Key: UCWCAIRIHGTIIL-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoro-1-benzothiophene is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their aromatic properties and contain a sulfur atom in the five-membered ring fused to a benzene ring. The presence of bromine and fluorine atoms in the 4 and 6 positions, respectively, makes this compound particularly interesting for various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-fluoro-1-benzothiophene typically involves the bromination and fluorination of benzothiophene derivatives. One common method includes the reaction of benzothiophene with bromine in the presence of a catalyst, followed by fluorination using a fluorinating agent such as Selectfluor. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-fluoro-1-benzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzothiophenes, sulfoxides, sulfones, thiols, and thioethers .

Scientific Research Applications

4-Bromo-6-fluoro-1-benzothiophene has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of organic semiconductors and materials science .

Mechanism of Action

The mechanism of action of 4-Bromo-6-fluoro-1-benzothiophene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-benzothiophene
  • 6-Fluoro-1-benzothiophene
  • 4-Chloro-6-fluoro-1-benzothiophene

Uniqueness

4-Bromo-6-fluoro-1-benzothiophene is unique due to the simultaneous presence of both bromine and fluorine atoms, which can significantly influence its reactivity and biological activity compared to its analogs. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

CAS No.

826995-67-9

Molecular Formula

C8H4BrFS

Molecular Weight

231.09 g/mol

IUPAC Name

4-bromo-6-fluoro-1-benzothiophene

InChI

InChI=1S/C8H4BrFS/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4H

InChI Key

UCWCAIRIHGTIIL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C(=CC(=C2)F)Br

Origin of Product

United States

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